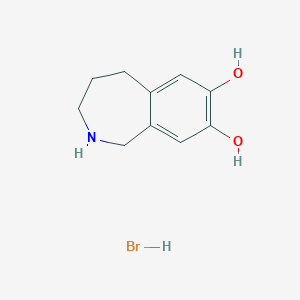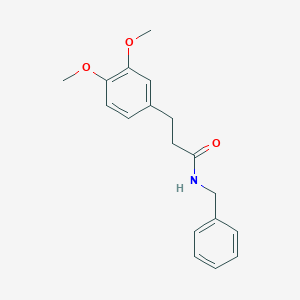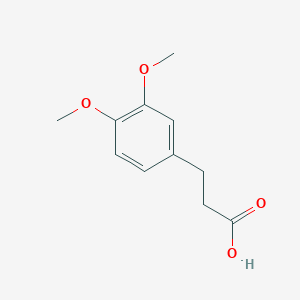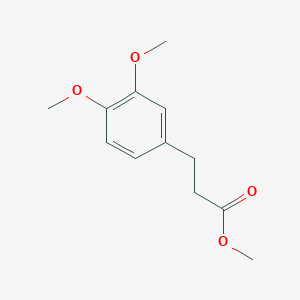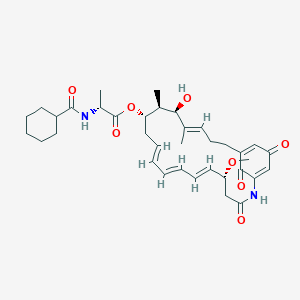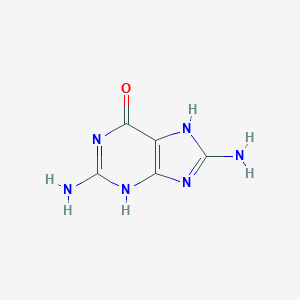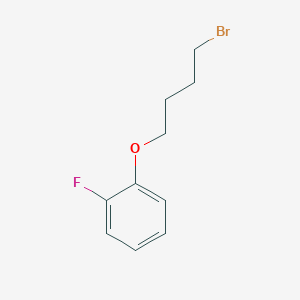
1-(4-Bromobutoxy)-2-fluorobenzene
Overview
Description
1-(4-Bromobutoxy)-2-fluorobenzene is a chemical compound with the linear formula C10H12BrFO . It has a molecular weight of 247.109 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril involves mixing 7-hydroxy-tetrahydroquinolinone, dibromobutane, and at least one base to form a reaction mixture . Another example is the synthesis of 1,4-Bis(4-bromobutoxy)benzene, which involves a mixture of resorcinol and potassium carbonate in acetone, followed by the addition of 1,4-Dibromobutane .Molecular Structure Analysis
The molecular structure of 1-(4-Bromobutoxy)-2-fluorobenzene can be represented by the linear formula C10H12BrFO . The exact mass and monoisotopic mass of the compound are 228.01498 g/mol .Physical And Chemical Properties Analysis
1-(4-Bromobutoxy)-2-fluorobenzene has a molecular weight of 247.109 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has a rotatable bond count of 5 .Scientific Research Applications
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in the area of Organic Synthesis .
Summary of the Application
“1-(4-Bromobutoxy)-2-fluorobenzene” can be used in the synthesis of various organic compounds. It plays a crucial role in the Wittig and Wittig–Horner Reactions and the synthesis of quinolin-2-ones and phenanthridin-6-ones .
Methods of Application or Experimental Procedures
In the Wittig and Wittig–Horner reactions, this compound can be used as a reagent. The reaction involves the chemical reaction between an aldehyde or ketone with a so-called Wittig reagent, for instance, phosphonium ylide . In the synthesis of quinolin-2-ones and phenanthridin-6-ones, it can be used in the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .
Results or Outcomes Obtained
The Wittig and Wittig–Horner reactions using this compound usually have high yields and offer excellent stereoselectivity . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromobutoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQVYXKBBLCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428288 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-2-fluorobenzene | |
CAS RN |
106558-68-3 | |
| Record name | 1-(4-bromobutoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



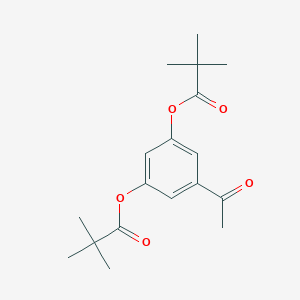
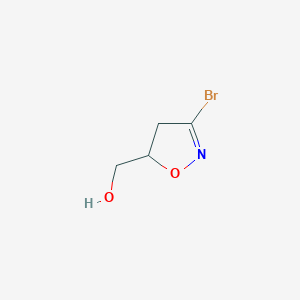

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
